![molecular formula C30H44N2O2S2Si2 B12535659 5,5'-Disulfanediylbis(2-{[tert-butyl(dimethyl)silyl]oxy}-1-methyl-1H-indole) CAS No. 864058-67-3](/img/structure/B12535659.png)
5,5'-Disulfanediylbis(2-{[tert-butyl(dimethyl)silyl]oxy}-1-methyl-1H-indole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Disulfanediylbis(2-{[tert-butyl(dimethyl)silyl]oxy}-1-methyl-1H-indole) is a complex organic compound that features a disulfide linkage and tert-butyl(dimethyl)silyl-protected hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Disulfanediylbis(2-{[tert-butyl(dimethyl)silyl]oxy}-1-methyl-1H-indole) typically involves multiple steps starting from commercially available 4-bromo-1H-indole. The key steps include:
Vilsmeier Formylation: The 4-bromo-1H-indole undergoes Vilsmeier formylation to introduce a formyl group at the 3-position.
Reduction: The formyl group is reduced to an alcohol using sodium borohydride in methanol.
Protection: The hydroxyl group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Disulfide Formation: The protected indole derivatives are then linked via a disulfide bond to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of commercially available starting materials and common reagents suggests that scaling up the synthesis could be feasible with appropriate optimization.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-Disulfanediylbis(2-{[tert-butyl(dimethyl)silyl]oxy}-1-methyl-1H-indole) can undergo various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol.
Substitution: The tert-butyl(dimethyl)silyl groups can be removed under acidic conditions to reveal hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Acidic conditions such as acetic acid/water mixtures.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Free hydroxyl groups.
Applications De Recherche Scientifique
5,5’-Disulfanediylbis(2-{[tert-butyl(dimethyl)silyl]oxy}-1-methyl-1H-indole) has several scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of more complex molecules.
Medicinal Chemistry:
Biological Studies: Used in studies involving disulfide bond formation and cleavage.
Mécanisme D'action
The mechanism of action of 5,5’-Disulfanediylbis(2-{[tert-butyl(dimethyl)silyl]oxy}-1-methyl-1H-indole) involves its ability to undergo redox reactions due to the presence of the disulfide bond. This bond can be cleaved and reformed, making it useful in various biochemical processes. The tert-butyl(dimethyl)silyl groups protect the hydroxyl functionalities, allowing selective reactions at other sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- (tert-Butyldimethylsilyloxy)acetaldehyde
Uniqueness
5,5’-Disulfanediylbis(2-{[tert-butyl(dimethyl)silyl]oxy}-1-methyl-1H-indole) is unique due to its disulfide linkage combined with tert-butyl(dimethyl)silyl-protected hydroxyl groups. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
864058-67-3 |
|---|---|
Formule moléculaire |
C30H44N2O2S2Si2 |
Poids moléculaire |
585.0 g/mol |
Nom IUPAC |
tert-butyl-[5-[[2-[tert-butyl(dimethyl)silyl]oxy-1-methylindol-5-yl]disulfanyl]-1-methylindol-2-yl]oxy-dimethylsilane |
InChI |
InChI=1S/C30H44N2O2S2Si2/c1-29(2,3)37(9,10)33-27-19-21-17-23(13-15-25(21)31(27)7)35-36-24-14-16-26-22(18-24)20-28(32(26)8)34-38(11,12)30(4,5)6/h13-20H,1-12H3 |
Clé InChI |
QSKPBBVOUMNDIP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=CC2=C(N1C)C=CC(=C2)SSC3=CC4=C(C=C3)N(C(=C4)O[Si](C)(C)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


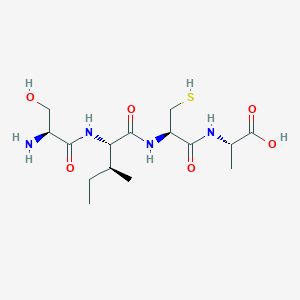
![Ethanone, 1-[2-[(4-ethynyl-2-fluorophenyl)amino]-3,4-difluorophenyl]-](/img/structure/B12535605.png)
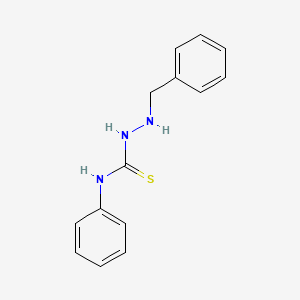
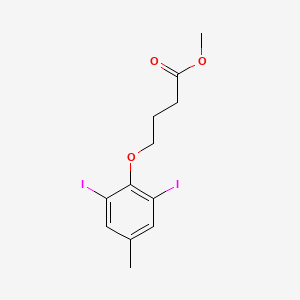

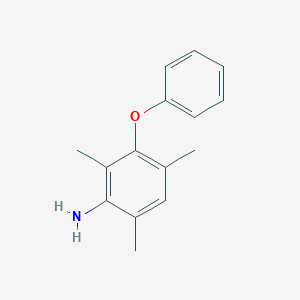
![1-[(1H-Inden-1-ylidene)methyl]azulene](/img/structure/B12535633.png)
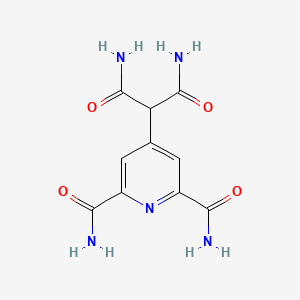
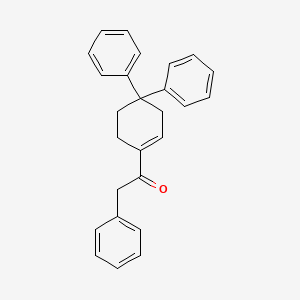
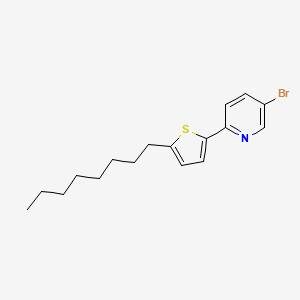

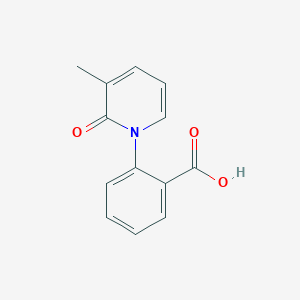
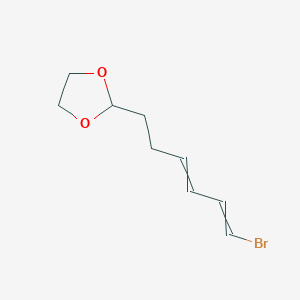
![Carbamic acid, [1-(2-chlorophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B12535658.png)
